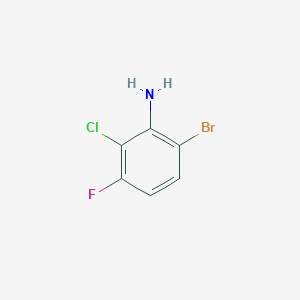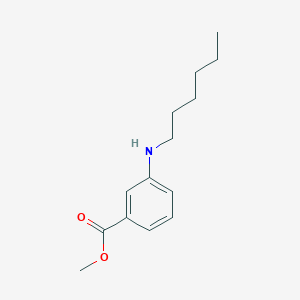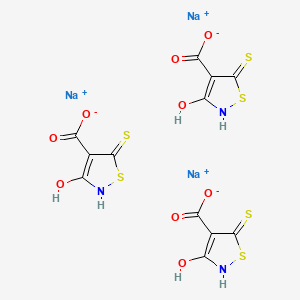![molecular formula C15H15ClO3S B14128970 1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene CAS No. 89278-80-8](/img/structure/B14128970.png)
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene is an organic compound with the molecular formula C15H15ClO3S. This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a phenylethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene and methanesulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert it into sulfide derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene.
Scientific Research Applications
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study the effects of sulfonyl groups on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene involves its interaction with molecular targets in biological systems. The chloro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[2-(methanesulfonyl)-1-(4-methylphenyl)ethoxy]benzene: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its reactivity and biological activity.
1-Chloro-4-[2-(methanesulfonyl)-1-(4-methoxyphenyl)ethoxy]benzene: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
Properties
CAS No. |
89278-80-8 |
|---|---|
Molecular Formula |
C15H15ClO3S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-chloro-4-(2-methylsulfonyl-1-phenylethoxy)benzene |
InChI |
InChI=1S/C15H15ClO3S/c1-20(17,18)11-15(12-5-3-2-4-6-12)19-14-9-7-13(16)8-10-14/h2-10,15H,11H2,1H3 |
InChI Key |
NWUMHFSUHDUIJI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


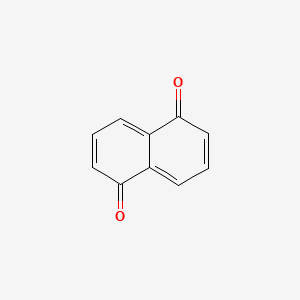
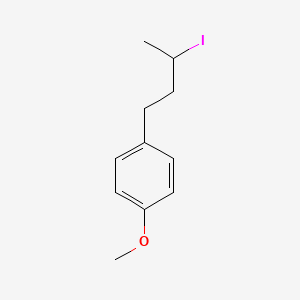


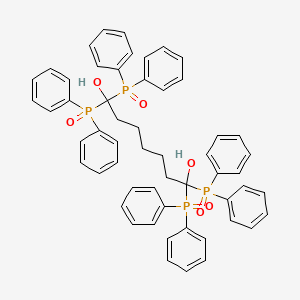

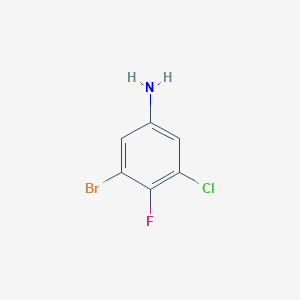
![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)
